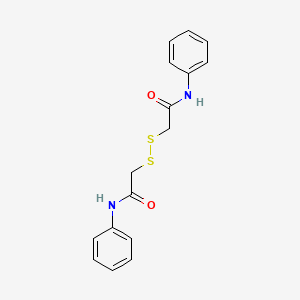

2,2'-Dithiobis(N-phenylacetamide)

Description

Structural and Chemical Context of Dithiobis(amide) Compounds

Dithiobis(amide) compounds are a class of molecules that feature a disulfide (-S-S-) linkage connecting two amide-containing moieties. The general structure can be represented as R-C(O)NH-R'-S-S-R'-NHC(O)-R, where the 'R' and 'R'' groups can be varied to create a wide array of derivatives with distinct properties.

In the specific case of 2,2'-Dithiobis(N-phenylacetamide), each sulfur atom of the disulfide bridge is attached to an acetamide (B32628) group, which in turn is N-substituted with a phenyl group. This specific arrangement of atoms imparts a particular three-dimensional conformation and electronic distribution to the molecule, influencing its reactivity and potential for intermolecular interactions. The presence of two N-phenylacetamide moieties connected by a disulfide bridge results in a symmetrical dimeric structure.

Significance of the Disulfide Linkage in Synthetic and Material Chemistry

The disulfide bond is a pivotal functional group in both synthetic and material chemistry. Its significance stems from its dynamic nature; it can be reversibly cleaved and formed under specific redox conditions. This characteristic is exploited in various applications:

Dynamic Covalent Chemistry: The reversible nature of the disulfide bond makes it a key component in the design of self-healing polymers and other dynamic materials. These materials can repair themselves after damage by reforming the disulfide linkages.

Polymer Chemistry: Disulfide bonds can be incorporated into polymer backbones or as cross-linkers to create materials with tunable properties. The cleavage of these bonds can lead to degradation of the polymer, a feature that is useful for creating biodegradable materials.

Redox-Responsive Systems: The susceptibility of the disulfide bond to reduction and oxidation allows for the development of "smart" materials and drug delivery systems that respond to specific environmental triggers.

Overview of Academic Research Trajectories for 2,2'-Dithiobis(N-phenylacetamide)

While extensive research specifically on 2,2'-Dithiobis(N-phenylacetamide) is not widely documented in publicly available literature, the study of related dithiobis(amide) and phenylacetamide compounds provides a framework for its potential research avenues. Research on similar structures has explored their synthesis, characterization, and various applications. For instance, studies on other N-phenylacetamide derivatives have investigated their potential as precursors in the synthesis of more complex molecules. nih.govmdpi.com

Research into analogous compounds, such as 2,2'-Dithiobis(N-methylbenzamide), provides insights into the solid-state organization and packing arrangements of such molecules. For example, the melting point of a related compound, 2,2'-dithiobis[n-methyl-], is in the range of 217-219°C, indicating a well-ordered crystalline structure. The study of such fundamental properties is crucial for understanding the behavior of these compounds and for their potential application in materials science.

The synthesis of related acetamide derivatives often involves the reaction of an appropriate amine with an activated carboxylic acid derivative, such as an acyl chloride. nih.govmdpi.com For instance, 2-chloro-N-substituted-acetamides can be synthesized by reacting anilines or amines with chloroacetyl chloride. nih.gov These synthetic methodologies could be adapted for the preparation of 2,2'-Dithiobis(N-phenylacetamide).

Future research on 2,2'-Dithiobis(N-phenylacetamide) could focus on several areas:

Novel Synthetic Routes: Developing efficient and scalable methods for its synthesis.

Structural Analysis: Detailed crystallographic and spectroscopic studies to fully elucidate its three-dimensional structure and electronic properties.

Materials Science Applications: Investigating its potential use in the development of redox-responsive polymers, self-healing materials, or as a component in supramolecular assemblies.

Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, potentially leading to new catalysts or functional materials.

Below is a data table summarizing key identifiers for 2,2'-Dithiobis(N-phenylacetamide) and a related compound.

| Property | 2,2'-Dithiobis(N-phenylacetamide) | 2-Phenylacetamide hmdb.cascbt.com |

| Alternate Names | --- | Benzeneacetamide; Phenylacetamide; α-Toluamide scbt.com |

| CAS Number | --- | 103-81-1 scbt.com |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | C₈H₉NO scbt.com |

| Molecular Weight | 332.44 g/mol | 135.16 g/mol scbt.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3095-79-2 |

|---|---|

Molecular Formula |

C16H16N2O2S2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-[(2-anilino-2-oxoethyl)disulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C16H16N2O2S2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |

InChI Key |

NDAWAPCWGLWEGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Modifications

Synthetic Routes to 2,2'-Dithiobis(N-phenylacetamide)

The construction of 2,2'-Dithiobis(N-phenylacetamide) is typically approached through a convergent synthesis that first establishes the N-phenylacetamide fragment linked to a sulfur-containing aromatic ring, followed by the crucial step of forming the disulfide bridge.

The primary precursor for the synthesis is typically a derivative of 2-aminothiophenol (B119425) or thiosalicylic acid. A common and effective strategy involves the amidation of a suitable carboxylic acid or its activated form. For instance, the synthesis can commence from 2,2'-dithiosalicylic acid. This starting material can be converted to its corresponding diacyl chloride, which is then reacted with aniline (B41778) to form the desired bis-amide.

Alternatively, a precursor such as 2-chloro-N-phenylacetamide can be synthesized first. This is generally achieved through the reaction of 2-chloroacetyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 2-chloro-N-phenylacetamide can then undergo nucleophilic substitution with a sulfur source to introduce the thiol group, which is a precursor to the disulfide bond.

Amide bond formation is a cornerstone of organic synthesis, and various reagents can be employed to facilitate this transformation, particularly when starting from a carboxylic acid. researchgate.netmdpi.com These coupling agents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagents | Typical Conditions |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Room temperature, organic solvent (e.g., DCM, DMF) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Room temperature, base (e.g., DIPEA), organic solvent |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Room temperature, base (e.g., DIPEA), organic solvent |

The choice of amidation method often depends on the scale of the reaction, the presence of other functional groups, and desired purity. nih.gov

The formation of the disulfide bridge is the key step that links two N-phenylacetamide-thiophenol units together. This transformation is an oxidative coupling of two thiol (-SH) groups. If the synthesis begins with a precursor like 2-mercapto-N-phenylacetamide, a mild oxidizing agent is required to form the S-S bond.

This process is a common transformation in chemistry and can be achieved using a variety of reagents. nih.gov The choice of oxidant is critical to avoid over-oxidation of the sulfur atoms to sulfinic or sulfonic acids.

Table 2: Selected Oxidizing Agents for Thiol-to-Disulfide Coupling

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Air (O₂) | Basic aqueous or alcoholic solution, often with a metal catalyst (e.g., Fe³⁺) | "Green" and inexpensive method, but can be slow. |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, neutral or slightly acidic pH | Common and effective, but concentration must be controlled. |

| Iodine (I₂) | Alcoholic solution with a base (e.g., triethylamine) | Rapid and high-yielding reaction. |

The disulfide bond formation is a critical step that finalizes the synthesis of the target molecule. nih.gov

Derivatization Strategies for 2,2'-Dithiobis(N-phenylacetamide) Analogs

The core structure of 2,2'-Dithiobis(N-phenylacetamide) offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. These modifications can be targeted at the N-aryl group, the aromatic rings of the dithiobis core, or the disulfide bridge itself.

Table 3: Examples of N-Aryl Substituent Modifications

| Aniline Precursor | Resulting Analog Structure | Substituent Effect |

|---|---|---|

| 4-Methoxyaniline | 2,2'-Dithiobis(N-(4-methoxyphenyl)acetamide) | Electron-donating |

| 4-Chloroaniline | 2,2'-Dithiobis(N-(4-chlorophenyl)acetamide) | Electron-withdrawing (inductive), Weakly deactivating |

| 4-Nitroaniline | 2,2'-Dithiobis(N-(4-nitrophenyl)acetamide) | Strongly electron-withdrawing |

This strategy provides a modular and efficient way to create a library of compounds with fine-tuned electronic properties.

Modifications to the benzene (B151609) rings that form the central dithiobis backbone can be achieved either by starting with a substituted precursor, such as a substituted 2-aminothiophenol, or by direct electrophilic aromatic substitution on the pre-formed 2,2'-Dithiobis(N-phenylacetamide) molecule.

Direct substitution involves treating the molecule with electrophiles under appropriate conditions. msu.edu The outcome of such reactions is dictated by the directing effects of the existing substituents: the acetamido group and the disulfide bridge. libretexts.org Both the sulfur atom and the amide group are typically ortho-, para-directing activators. Given their positions, they would cooperatively direct incoming electrophiles to the positions ortho and para to the sulfur atom (positions 4 and 6). msu.edu

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions 4 and/or 6 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at positions 4 and/or 6 |

| Sulfonation | Fuming H₂SO₄ | Substitution at positions 4 and/or 6 |

Careful control of reaction conditions is necessary to achieve selective substitution and avoid side reactions. msu.edu

The disulfide bridge is a reactive functional group that can be chemically manipulated. The most common reaction is its reduction to the corresponding thiols. This cleavage can be accomplished with a variety of reducing agents.

Furthermore, the disulfide bond can participate in exchange reactions. Thiol-disulfide exchange with a different thiol can lead to the formation of mixed disulfides. This provides a pathway to covalently link the N-phenylacetamide-thiophenol moiety to other molecules containing a thiol group.

Table 5: Reactions Involving the Disulfide Bridge

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), Sodium borohydride (B1222165) (NaBH₄) | 2-Mercapto-N-phenylacetamide |

| Thiol-Disulfide Exchange | R-SH (e.g., Cysteine) | Mixed disulfide: R-S-S-Ar-NHCOCH₂Ph |

These manipulations of the disulfide bridge allow for the reversible cleavage of the dimer and the formation of new, unsymmetrical disulfide-containing compounds.

Contemporary Synthetic Techniques and Protocols

The synthesis of dithiobisamides, including 2,2'-Dithiobis(N-phenylacetamide), has evolved to incorporate modern techniques that prioritize efficiency, sustainability, and atom economy. These contemporary methods often focus on reducing reaction times, minimizing the use of hazardous reagents, and simplifying purification processes. This section explores two such advanced approaches: microwave-assisted synthesis and the development of metal-free synthetic pathways.

Microwave-Assisted Synthesis of Related Amides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of amide bonds. biotage.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave energy can also lead to higher product yields and, in some cases, improved selectivity.

A notable example of microwave-assisted synthesis is the preparation of N-phenylsuccinimide from aniline and succinic anhydride (B1165640). nih.govnih.gov This solvent-free reaction proceeds to completion in just four minutes under microwave irradiation, affording the product in moderate yields (40-60%). nih.govnih.gov This represents a significant improvement over traditional methods that require several hours of heating. nih.gov The efficiency and "green" aspects of this synthesis, such as the absence of a solvent and reduced energy consumption, highlight the advantages of MAOS in amide synthesis. nih.govnih.gov

The principles of microwave-assisted amide synthesis can be extended to other related structures. For instance, the synthesis of novel fluorescent N-acylhydrazone and semicarbazone-7-OH-coumarin dyes has been successfully achieved using microwave irradiation. rsc.org This method resulted in higher yields and a substantial decrease in reaction time from approximately 24 hours to just one hour. rsc.org

While a specific microwave-assisted protocol for 2,2'-Dithiobis(N-phenylacetamide) is not prominently documented, the successful synthesis of related amides suggests that a similar approach could be viable. A hypothetical microwave-assisted synthesis of an N-phenylacetamide could involve the reaction of phenylacetic acid with an appropriate amine under microwave irradiation, potentially with a suitable coupling agent. The expected benefits would include a significantly reduced reaction time and potentially higher yields compared to conventional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Phenylsuccinimide

| Feature | Conventional Method | Microwave-Assisted Method |

| Reactants | Aniline, Succinic Anhydride | Aniline, Succinic Anhydride |

| Solvent | Typically requires a solvent | Solvent-free |

| Reaction Time | Several hours | 4 minutes |

| Yield | Variable | 40-60% |

| Energy Consumption | High | Low |

Development of Metal-Free Synthetic Pathways

The development of metal-free synthetic pathways is a key area of research in modern organic chemistry, driven by the desire to avoid the cost, toxicity, and environmental impact associated with many metal catalysts. For the synthesis of dithiobisamides and related compounds, this involves exploring alternative activation methods and reagents.

One promising metal-free approach for the formation of amides and thioamides is the use of a Brønsted superacid, such as triflic acid, to promote the Friedel-Crafts arylation of isocyanates and isothiocyanates. rsc.org This method allows for the rapid and efficient synthesis of a broad range of amides and thioamides in high yields, often without the need for a solvent or extensive purification. rsc.org The reaction proceeds smoothly for both aromatic and aliphatic isothiocyanates with various electron-rich arenes. rsc.org

In the context of disulfide bond formation, a feature of 2,2'-Dithiobis(N-phenylacetamide), metal-free methods have also been explored. For example, the oxidation of 2-mercaptobenzothiazole (B37678) to 2,2'-dithiobis(benzothiazole) (B116540) can be achieved using potassium bromate (B103136) in an acidified aqueous medium, offering a more environmentally friendly alternative to processes that use heavy metals or produce polluting byproducts. google.com

Furthermore, a metal-free, one-pot, two-step procedure has been developed for the synthesis of styrenyl dithiocarbamates. rsc.org This method involves the transformation of a styrene (B11656) into a bromo-derivative, which then undergoes a domino nucleophilic substitution and elimination in the presence of a dithiocarbamate (B8719985) anion to yield the final product stereoselectively. rsc.org

While a specific metal-free synthesis of 2,2'-Dithiobis(N-phenylacetamide) is not detailed in the literature, the principles from these related methodologies can be applied. A potential metal-free route could involve the direct oxidation of a corresponding thiol precursor using a metal-free oxidizing agent or an electrochemical approach. The amide bond formation step could similarly be achieved using metal-free coupling reagents or acid catalysis.

Table 2: Examples of Metal-Free Synthetic Methodologies

| Reaction Type | Key Reagents/Conditions | Substrate Scope | Advantages |

| Amide/Thioamide Synthesis | Triflic acid, solvent-free | Electron-rich arenes, aromatic and aliphatic isothiocyanates | Rapid, high yields, simple work-up |

| Dithiobis(benzothiazole) Synthesis | Potassium bromate, acidified aqueous medium | 2-Mercaptobenzothiazole | Avoids metal pollutants, potential for reagent recycling |

| Styrenyl Dithiocarbamate Synthesis | Bromination followed by dithiocarbamate anion | Styrenes | Metal-free, stereoselective, good yields |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed picture of the connectivity and chemical environment of each atom in 2,2'-Dithiobis(N-phenylacetamide) can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,2'-Dithiobis(N-phenylacetamide) provides information about the chemical environment of the hydrogen atoms. The signals corresponding to the aromatic protons of the phenyl rings typically appear as a multiplet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the sulfur atoms and the amide protons also exhibit characteristic chemical shifts and multiplicities.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0-7.6 | Multiplet |

| NH (Amide) | ~8.5 | Singlet (broad) |

| CH₂ (Methylene) | ~3.7 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons of the phenyl rings show a series of signals in the aromatic region, while the methylene carbons appear in the upfield region of the spectrum.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~169 |

| Aromatic C-N | ~138 |

| Aromatic C-H | 120-129 |

| Aromatic C (quaternary) | ~134 |

| CH₂ (Methylene) | ~44 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For 2,2'-Dithiobis(N-phenylacetamide), COSY would show correlations between the different protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals of the methylene carbons to their attached protons and the aromatic carbons to their corresponding protons.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of the atoms in the solid state. nih.govescholarship.org This technique is essential for obtaining accurate bond lengths, bond angles, and conformational details. nih.govescholarship.org The process involves growing a suitable single crystal of the compound, which can be achieved through methods like thermal crystallization or sublimation. crystallizationsystems.com

Crystallographic Parameters and Space Group Analysis

The X-ray diffraction experiment provides a set of crystallographic parameters that describe the unit cell of the crystal. These parameters include the lengths of the unit cell axes (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group. The space group provides information about the symmetry elements present in the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Note: The specific values for the unit cell dimensions would be determined from the X-ray diffraction experiment.

Conformational Analysis of the Disulfide Bond (C-S-S-C Torsion Angle)

A key structural feature of 2,2'-Dithiobis(N-phenylacetamide) is the disulfide bond. The conformation of this bond is defined by the C-S-S-C torsion angle (dihedral angle). In the solid state, this angle is typically around 90°, which is a common feature for organic disulfides. This gauche conformation helps to minimize steric hindrance between the two halves of the molecule. The precise value of this torsion angle, as determined by X-ray diffraction, is a critical piece of information for understanding the molecule's solid-state packing and intermolecular interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The structure of 2,2'-Dithiobis(N-phenylacetamide) possesses functional groups capable of forming both intramolecular and intermolecular hydrogen bonds, which can significantly influence its conformation, crystal packing, and physicochemical properties. The secondary amide group (-CONH-) is the primary site for these interactions, with the nitrogen-bound hydrogen (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, it is anticipated that strong intermolecular hydrogen bonds of the N-H···O=C type would be dominant. These interactions would link adjacent molecules, creating chains or more complex three-dimensional networks. This type of hydrogen bonding is a well-established structural motif in secondary amides and plays a crucial role in the organization of molecules in the crystalline lattice.

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond of the N-H···S type exists. This could occur between the amide proton and one of the sulfur atoms of the disulfide bridge. Such an interaction would lead to the formation of a pseudo-ring structure, which would constrain the conformation of the molecule. Studies on analogous compounds, such as 2,2'-diaminodiphenyl disulfide, have confirmed the presence of this N-H···S intramolecular hydrogen bond, which was found to have an enthalpic contribution of approximately 11.8 kJ·mol⁻¹. nih.gov The formation of this internal bond would compete with the formation of intermolecular N-H···O=C bonds, and the favored interaction would depend on the solvent environment and the steric accessibility of the involved atoms. nih.govtue.nl

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the structure of 2,2'-Dithiobis(N-phenylacetamide) through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. The chemical formula for 2,2'-Dithiobis(N-phenylacetamide) is C₁₆H₁₆N₂O₂S₂. Its expected monoisotopic mass can be calculated with high precision.

Upon ionization, the molecule is expected to undergo specific fragmentation pathways. The most labile bond in the structure is the disulfide (S-S) linkage. Cleavage of this bond is a characteristic fragmentation pattern for disulfides, leading to the formation of a prominent thiol radical cation or related fragments. nih.govchemrxiv.org Other significant fragmentation would arise from the amide linkages, such as α-cleavage next to the carbonyl group. libretexts.org

Table 1: Predicted HRMS Fragmentation for 2,2'-Dithiobis(N-phenylacetamide)

| Fragment Structure | Chemical Formula | Predicted m/z (monoisotopic) | Description of Cleavage |

|---|---|---|---|

| [M]⁺ | [C₁₆H₁₆N₂O₂S₂]⁺ | 360.0602 | Molecular Ion |

| [M/2 + H]⁺ | [C₈H₉N₁O₁S₁]⁺ | 167.0405 | Homolytic S-S bond cleavage with H transfer |

| [M/2]⁺ | [C₈H₈N₁O₁S₁]⁺ | 166.0326 | Homolytic S-S bond cleavage |

| [C₇H₇S]⁺ | [C₇H₇S]⁺ | 123.0268 | Cleavage of amide bond and loss of acetamide (B32628) group |

| [C₇H₅NO]⁺ | [C₇H₅NO]⁺ | 119.0371 | Phenylisocyanate ion |

| [C₆H₅NH₂]⁺ | [C₆H₅NH₂]⁺ | 93.0578 | Aniline (B41778) radical cation |

This table is predictive and actual observed fragments may vary based on ionization technique and conditions.

Isotopic Pattern Analysis

The presence of two sulfur atoms in 2,2'-Dithiobis(N-phenylacetamide) produces a distinctive isotopic pattern in the mass spectrum. Sulfur has a major isotope, ³²S (94.99% abundance), and a heavier isotope, ³⁴S (4.25% abundance), which gives rise to a significant M+2 peak. slideplayer.com For a molecule containing two sulfur atoms, the probability of incorporating one ³⁴S isotope is approximately 8.5%, leading to a characteristic M+2 peak intensity. This signature is a powerful confirmation of the presence and number of sulfur atoms in the molecule. slideplayer.comcaltech.edu

Table 2: Predicted Isotopic Distribution for the Molecular Ion of 2,2'-Dithiobis(N-phenylacetamide) (C₁₆H₁₆N₂O₂S₂)

| Isotopologue Peak | Relative Intensity (%) | Contributing Isotopes |

|---|---|---|

| M (Monoisotopic) | 100.00 | ¹²C₁₆¹H₁₆¹⁴N₂¹⁶O₂³²S₂ |

| M+1 | 19.16 | Primarily ¹³C, ¹⁵N, ²H |

| M+2 | 10.98 | Primarily ¹³C₂, ³⁴S |

| M+3 | 2.90 | Primarily ¹³C₃, ¹³C¹³⁴S |

Calculated based on natural isotopic abundances.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy of Amide and Disulfide Linkages

FT-IR spectroscopy is highly sensitive to the specific vibrational modes of the functional groups within 2,2'-Dithiobis(N-phenylacetamide), particularly the amide and disulfide linkages. The positions of these bands provide insight into molecular structure and hydrogen bonding. researchgate.netnih.gov

The amide group gives rise to several characteristic absorption bands:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. The exact position and broadness of this peak are indicative of the extent and type of hydrogen bonding (free N-H vs. hydrogen-bonded N-H). nih.gov

Amide I Band: Located between 1630-1680 cm⁻¹, this is one of the most intense and useful bands in the spectrum. It arises primarily from the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending. nih.govresearchgate.net Its frequency is sensitive to hydrogen bonding, with lower wavenumbers indicating stronger hydrogen bonds.

Amide II Band: Appearing in the 1510-1570 cm⁻¹ region, this band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net

The disulfide linkage (S-S) exhibits a weak absorption band for the S-S stretching vibration, typically found in the 500-550 cm⁻¹ region. spiedigitallibrary.org Its low intensity is due to the small change in dipole moment during the vibration.

Table 3: Predicted FT-IR Absorption Bands for 2,2'-Dithiobis(N-phenylacetamide)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Stretching of the N-H bond |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds |

| Amide I | Amide | 1630 - 1680 | C=O stretching vibration |

| Amide II | Amide | 1510 - 1570 | N-H bending and C-N stretching |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | In-ring C=C bond stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 2,2'-Dithiobis(N-phenylacetamide) is determined by the electronic transitions within its three main chromophores: the phenyl rings, the amide groups, and the disulfide bond. wikipedia.org

Phenyl Ring: The phenyl groups exhibit strong absorptions corresponding to π → π* transitions. These typically occur in two regions: a very strong E-band (ethylenic) around 180-200 nm and a weaker B-band (benzenoid) with fine structure around 255 nm. wikipedia.org

Amide Group: The amide chromophore shows a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). libretexts.org

Disulfide Bond: The disulfide linkage has a characteristic broad, weak absorption band resulting from an n → σ* transition, where a non-bonding electron from a sulfur atom is excited to an anti-bonding σ* orbital of the S-S bond. nih.gov The λₘₐₓ for this transition is highly dependent on the C-S-S-C dihedral angle, typically falling in the 250-300 nm range for acyclic disulfides. nih.govlibretexts.org

Table 4: Predicted Electronic Transitions for 2,2'-Dithiobis(N-phenylacetamide)

| Chromophore | Transition Type | Predicted λₘₐₓ Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π* (B-band) | ~255 | Moderate |

| Phenyl Ring | π → π* (E-band) | ~200 | Strong |

| Amide | n → π* | 210 - 230 | Weak |

Reactivity Profiles and Reaction Mechanism Investigations

Mechanistic Studies of Disulfide Bond Reactivity

The disulfide bond is a key reactive center in 2,2'-dithiobis(N-phenylacetamide), susceptible to both nucleophilic attack and cleavage through reductive or oxidative pathways.

SN2-type Reactions at the Disulfide Sulfur Center

The sulfur atoms of the disulfide bridge in 2,2'-dithiobis(N-phenylacetamide) are electrophilic and can undergo nucleophilic substitution (SN2) reactions. Nucleophiles, which are electron-rich species, attack one of the sulfur atoms, leading to the cleavage of the S-S bond. masterorganicchemistry.com The general mechanism involves the nucleophile approaching the disulfide bond and forming a new bond with one sulfur atom, while the other sulfur atom departs as a leaving group, typically a thiol or thiolate.

The reactivity of the disulfide bond in such reactions is influenced by the nature of the nucleophile. For instance, soft nucleophiles like thiols are particularly effective in cleaving disulfide bonds. The rate of these SN2 reactions is also dependent on the solvent and the electronic properties of the substituents on the phenyl rings.

Reductive and Oxidative Cleavage Pathways of the Disulfide Bridge

Reductive Cleavage: The disulfide bond can be readily cleaved by reducing agents. This process involves the addition of two electrons to the disulfide bond, resulting in the formation of two thiol molecules. Common reducing agents for this transformation include thiols, phosphines, and borohydrides. The reduction of 2,2'-dithiobis(N-phenylacetamide) would yield two molecules of N-phenyl-2-mercaptoacetamide. This type of cleavage is fundamental in various biological and chemical systems where the reversible formation and breaking of disulfide bonds play a crucial role.

Oxidative Cleavage: Conversely, the disulfide bond can be cleaved under oxidative conditions. Strong oxidizing agents can lead to the formation of various sulfur-containing species with higher oxidation states, such as sulfonic acids. The specific products of oxidative cleavage depend on the strength of the oxidizing agent and the reaction conditions. For example, ozonolysis has been used for the cleavage of certain sulfur-containing compounds. semanticscholar.org Electrocatalytic anodic oxidation represents another method for oxidative cleavage. organic-chemistry.org

Reactivity of the Amide Functionality

Acid-Base Properties and Protonation Equilibria of Amide Nitrogen

The nitrogen atom of the amide group possesses a lone pair of electrons, but due to resonance with the adjacent carbonyl group, it is significantly less basic than the nitrogen in an amine. nih.gov This delocalization of the nitrogen's lone pair onto the carbonyl oxygen stabilizes the amide bond. nih.gov The pKa of the conjugate acid of acetanilide (B955) (N-phenylacetamide) is approximately 0.5, indicating that the amide nitrogen is a very weak base. wikipedia.org Protonation of the amide typically occurs on the carbonyl oxygen rather than the nitrogen, as this preserves the resonance stabilization.

Nucleophilic and Electrophilic Reactivity at the Amide Carbonyl

The carbonyl carbon of the amide group is electrophilic due to the polarization of the C=O bond, where the oxygen atom is more electronegative. libretexts.orglibretexts.org However, the electrophilicity of the amide carbonyl is attenuated by the electron-donating effect of the nitrogen atom through resonance. nih.gov This makes amides less reactive towards nucleophiles compared to other carbonyl compounds like ketones or esters. stackexchange.comgatech.edu

Nucleophilic attack at the amide carbonyl can occur, typically under harsh conditions or with highly reactive nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orgstackexchange.com The outcome of the reaction depends on the stability of the leaving group. In the case of 2,2'-dithiobis(N-phenylacetamide), the leaving group would be an aniline (B41778) derivative.

Electrophilic attack on the amide functionality generally targets the carbonyl oxygen, which is the most electron-rich site. libretexts.org

Influence of Substituents on Chemical Reactivity

The presence of substituents on the phenyl rings of 2,2'-dithiobis(N-phenylacetamide) can significantly modulate its reactivity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density at the reactive centers of the molecule.

Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the disulfide bond. Studies on related dithiolanone-oxide compounds have shown that reducing the electron density at the para position facilitates reactions with thiols. cuny.edu Similarly, the reactivity of the amide functionality can be affected. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect.

The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role in its effect on reactivity, due to both inductive and resonance effects. cuny.edu

Role of Intramolecular Interactions (e.g., N-H...S Hydrogen Bonds) on Reactivity Modulation

The presence of N-H donors (from the amide linkage) and sulfur atoms (from the disulfide bridge) within the same molecule raises the possibility of intramolecular hydrogen bonding. While direct experimental evidence for such interactions in 2,2'-Dithiobis(N-phenylacetamide) is not available, the principles of chemical bonding and conformational analysis of similar molecular systems suggest that N-H...S hydrogen bonds could play a role in modulating its conformation and, consequently, its reactivity.

Intramolecular hydrogen bonds are known to be critical in defining the three-dimensional structure of molecules, which in turn can affect their chemical properties. nih.gov In the case of 2,2'-Dithiobis(N-phenylacetamide), an N-H...S hydrogen bond would involve the hydrogen atom of the amide group interacting with one of the sulfur atoms of the disulfide bridge. This interaction could lead to a more compact, folded conformation, potentially restricting the accessibility of the disulfide bond to external reagents.

Studies on analogous systems containing thioamides or other sulfur-containing hydrogen bond acceptors have shown that N-H...S bonds, while generally weaker than their N-H...O counterparts, can be significant. rsc.org These interactions are often characterized by a substantial contribution from dispersion forces. nih.gov The geometric constraints of such a bond would influence the dihedral angle of the C-S-S-C group, which is a key determinant of disulfide bond stability and reactivity. A more constrained conformation due to hydrogen bonding could either stabilize the disulfide bond, making it less reactive, or introduce ring strain that could enhance its reactivity towards certain reagents.

Computational studies on dithio analogues of other organic compounds have explored the energetics of such intramolecular hydrogen bonds. For instance, in dithioacetylacetone, the hydrogen-bonded tautomer is predicted to be the most stable conformer, with a calculated hydrogen-bond strength of 15.66 kJ mol⁻¹. rsc.org While this is a different molecular context, it demonstrates the energetic favorability that such interactions can provide.

Table 1: Theoretical Parameters of N-H...S Intramolecular Hydrogen Bonds in Analogous Systems

| Parameter | Value | Reference Compound |

| Hydrogen Bond Strength (kJ mol⁻¹) | 15.66 | Dithioacetylacetone |

| H...S Distance (Å) | ~2.4 - 2.8 | General Thioamides |

| N-H...S Angle (°) | ~140 - 160 | General Thioamides |

This table presents data from analogous compounds to illustrate the potential characteristics of N-H...S hydrogen bonds, as direct data for 2,2'-Dithiobis(N-phenylacetamide) is not available.

The N-phenylacetamide moiety itself can influence reactivity. The electronic nature of the phenyl group (whether substituted with electron-donating or electron-withdrawing groups) can modulate the acidity of the N-H proton and the electron density on the amide carbonyl, which could have a secondary electronic effect on the disulfide linkage.

Theoretical and Computational Chemistry of 2,2 Dithiobis N Phenylacetamide

Molecular Dynamics (MD) Simulations

Analysis of Intermolecular Interactions with Solvents or Other Chemical Species

The study of intermolecular interactions is crucial for understanding the behavior of 2,2'-Dithiobis(N-phenylacetamide) in various chemical environments. Computational methods can model the non-covalent interactions between the solute and solvent molecules, which dictate solubility, conformational stability, and reactivity. These interactions can be broadly categorized into universal (van der Waals forces) and specific (hydrogen bonding) interactions. nipne.ro

Computational approaches such as quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) with continuum solvation models are employed to analyze these interactions. researchgate.netnih.gov By calculating the interaction energies between 2,2'-Dithiobis(N-phenylacetamide) and various solvent molecules, a quantitative understanding of its solvation thermodynamics can be achieved. For instance, in protic solvents like ethanol (B145695) or methanol (B129727), strong hydrogen bonds are expected to form with the amide groups. nipne.ro In aprotic polar solvents such as acetone, dipole-dipole interactions would be predominant. nipne.ro

Table 1: Illustrative Interaction Energies of 2,2'-Dithiobis(N-phenylacetamide) with Different Solvents

| Solvent | Dielectric Constant | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | 78.4 | Hydrogen Bonding, Dipole-Dipole | -15.2 |

| Ethanol | 24.5 | Hydrogen Bonding, Dipole-Dipole | -12.8 |

| Acetone | 20.7 | Dipole-Dipole | -8.5 |

| Dichloromethane | 8.9 | Dipole-Dipole, Dispersion | -6.1 |

| Benzene (B151609) | 2.3 | π-π Stacking, Dispersion | -4.7 |

| Hexane | 1.9 | Dispersion | -2.3 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in interaction energies based on solvent polarity and interaction type.

Computational Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. researchgate.netrsc.org For 2,2'-Dithiobis(N-phenylacetamide), a key reaction of interest would be the cleavage of the disulfide bond, a process of significant biological and chemical relevance.

DFT calculations can be used to model the reaction pathway for the reduction of the disulfide bond, for example, by a thiol-disulfide exchange reaction. Such studies would involve identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. The calculated activation energies provide a measure of the kinetic feasibility of the reaction. nih.gov

For instance, the reaction could proceed through a single-electron transfer (SET) or a direct nucleophilic attack (S_N2) mechanism. Computational modeling can help distinguish between these pathways by comparing the energy barriers associated with each. nih.gov The distortion/interaction model, also known as the activation strain model, can be employed to quantify the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net

Table 2: Hypothetical Energy Barriers for the Reduction of the Disulfide Bond in 2,2'-Dithiobis(N-phenylacetamide)

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack by thiol | S_N2 | 22.5 |

| Formation of a radical anion | SET | 35.1 |

| Proton transfer | - | 5.2 |

Note: This data is illustrative and represents the kind of information that would be generated from a computational study of the reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical regression models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgnih.gov These models are valuable for predicting the reactivity of new compounds and for gaining insights into the structural features that govern reactivity. chemrxiv.org

A QSRR study on derivatives of 2,2'-Dithiobis(N-phenylacetamide) could be designed to predict a specific reactivity parameter, such as the rate constant for the disulfide bond cleavage. This would involve synthesizing or computationally generating a series of derivatives with varying substituents on the phenyl rings. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., Hammett parameters, atomic charges), steric (e.g., Sterimol parameters, cone angle), or topological in nature. chemrxiv.org

A multivariable linear regression (MLR) or more advanced machine learning algorithms can then be used to build a model that links these descriptors to the observed or calculated reactivity. chemrxiv.org Such a model would allow for the prediction of the reactivity of other, yet unsynthesized, derivatives.

Table 3: Hypothetical QSRR Model for the Reactivity of Substituted 2,2'-Dithiobis(N-phenylacetamide) Derivatives

| Substituent (X) | Hammett Constant (σ_p) | Calculated HOMO Energy (eV) | Predicted log(k_rel) |

| -NO₂ | 0.78 | -6.8 | -1.5 |

| -Cl | 0.23 | -6.2 | -0.4 |

| -H | 0.00 | -5.9 | 0.0 |

| -CH₃ | -0.17 | -5.7 | 0.3 |

| -OCH₃ | -0.27 | -5.5 | 0.6 |

Note: This table presents a hypothetical QSRR model to illustrate the relationship between structural descriptors and predicted reactivity. The equation for this hypothetical model could be, for example: log(k_rel) = -2.1 * σ_p + 0.5.

Application of Advanced Ab Initio and Semi-Empirical Methods

The electronic structure and properties of 2,2'-Dithiobis(N-phenylacetamide) can be investigated using a range of computational methods, from computationally efficient semi-empirical techniques to highly accurate but demanding ab initio methods. researchgate.netlibretexts.org

Semi-empirical methods , such as AM1, PM3, and DFTB, are based on Hartree-Fock or DFT but use parameters derived from experimental data to simplify the calculations. libretexts.orghi.is These methods are particularly useful for large systems and for initial conformational searches due to their speed. hi.is However, their accuracy can be limited, especially for systems that are different from those used for their parameterization. researchgate.net

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation from first principles without empirical parameters. libretexts.orgnih.gov These methods provide a more rigorous description of the electronic structure. For instance, MP2 is often used for studying non-covalent interactions, while CCSD(T) is considered the "gold standard" for calculating accurate energies. nih.gov

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost and is one of the most widely used methods in computational chemistry. researchgate.net Hybrid functionals like B3LYP are popular for a wide range of applications, while other functionals may be more suitable for specific properties, such as the description of non-covalent interactions or excited states. nih.gov

Table 4: Comparison of Hypothetical Geometrical Parameters of 2,2'-Dithiobis(N-phenylacetamide) Calculated by Different Methods

| Method | C-S Bond Length (Å) | S-S Bond Length (Å) | C-S-S-C Dihedral Angle (°) |

| PM3 (Semi-empirical) | 1.75 | 2.10 | 95.2 |

| B3LYP/6-31G(d) (DFT) | 1.82 | 2.05 | 89.8 |

| MP2/6-311+G(d,p) (Ab initio) | 1.81 | 2.04 | 90.5 |

| CCSD(T)/cc-pVTZ (Ab initio) | 1.80 | 2.03 | 90.1 |

Note: This table provides an illustrative comparison of how different computational methods might predict key geometrical parameters of the molecule.

Applications in Advanced Materials Science and Chemical Systems

Integration into Polymer Systems and Material Functionalization

The bifunctional nature of 2,2'-Dithiobis(N-phenylacetamide) makes it a candidate for modifying and creating polymeric materials.

The modification of material surfaces to impart new functionalities is a cornerstone of modern materials science. Chemical grafting is a powerful technique to achieve this. The reactive nature of the disulfide bond in 2,2'-Dithiobis(N-phenylacetamide) could theoretically be exploited for surface grafting. For instance, the disulfide could be cleaved to generate thiol groups, which are known to readily bind to gold and other noble metal surfaces, or participate in thiol-ene "click" chemistry reactions to attach to a variety of substrates. However, a review of the scientific literature does not yield specific examples or studies where 2,2'-Dithiobis(N-phenylacetamide) has been explicitly used for surface modification via chemical grafting.

Complexation Chemistry with Metal Ions in Non-Biological Systems

The presence of amide and potentially thiol groups (upon reduction of the disulfide) suggests that 2,2'-Dithiobis(N-phenylacetamide) could act as a ligand for metal ions.

The design of ligands is crucial for the development of new coordination compounds with specific catalytic, electronic, or magnetic properties. The N-phenylacetamide moieties of 2,2'-Dithiobis(N-phenylacetamide) could potentially coordinate with metal ions through the oxygen and nitrogen atoms of the amide groups. If the disulfide bond is reduced, the resulting thiol groups would provide additional strong coordination sites. This could lead to the formation of stable chelate rings with a metal center. Despite this potential, there is a lack of published research on the chelation behavior and specific ligand design principles involving 2,2'-Dithiobis(N-phenylacetamide).

The synthesis and characterization of coordination compounds are fundamental to inorganic chemistry. While the potential for 2,2'-Dithiobis(N-phenylacetamide) to form complexes with various metal ions exists, a search of the chemical literature reveals no specific studies on the formation or characterization of such coordination compounds.

Catalytic Applications in Organic Transformations

There is no available scientific literature or research data to suggest that 2,2'-Dithiobis(N-phenylacetamide) has been utilized as a ligand in any form of homogeneous catalysis. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. vander-lingen.nlnih.gov The effectiveness of such systems can depend significantly on the nature of the ligands attached to a central metal atom. However, no studies have been found that explore the coordination of 2,2'-Dithiobis(N-phenylacetamide) with a metal center for catalytic purposes.

Similarly, no information is available regarding the role of 2,2'-Dithiobis(N-phenylacetamide) in redox catalysis. The disulfide bond within the molecule could theoretically allow it to participate in redox reactions, a property that is central to the biological activity of some related compounds. However, this potential has not been explored or reported in the context of catalytic chemical transformations.

Advanced Analytical Methodologies for Quantification in Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the selective separation of 2,2'-Dithiobis(N-phenylacetamide) from complex mixtures, enabling its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for analysis, with the choice of technique often dictated by the sample matrix and the desired analytical outcome.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2,2'-Dithiobis(N-phenylacetamide). The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with aromatic and amide functionalities, reversed-phase HPLC is a common approach. A C18 column is a suitable stationary phase, offering good retention and separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to achieve the desired resolution and analysis time. For instance, a method for a structurally similar compound, Benzamide, 2,2'-dithiobis[N-methyl-], utilizes a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov Another HPLC method developed for the analysis of aromatic compounds uses a mobile phase of methanol and a sodium dihydrogen phosphate (B84403) buffer. science-softcon.de

Detection is a critical aspect of HPLC method development. Given the presence of aromatic rings in 2,2'-Dithiobis(N-phenylacetamide), a Diode Array Detector (DAD) or a UV-Vis detector is highly suitable, allowing for monitoring at a specific wavelength of maximum absorbance. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be employed, particularly if the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. science-softcon.de Mass spectrometric (MS) detection offers the highest selectivity and can provide structural information for unequivocal identification. amanote.com

A typical validated HPLC method would provide data on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability of the analytical results.

Table 1: Illustrative HPLC Method Parameters for Aromatic Amide Compounds

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of 2,2'-Dithiobis(N-phenylacetamide), direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization techniques for compounds containing amide groups include silylation and acylation. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the amide group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. researchgate.net Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), can also be employed to enhance volatility and improve detection by an electron capture detector (ECD). libretexts.org

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte. The resulting derivatives can then be separated on a suitable GC column, such as a non-polar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS). thermofisher.com

Spectrophotometric Assays for Chemical Detection

Spectrophotometric methods offer a simpler and often faster alternative to chromatographic techniques for the quantification of 2,2'-Dithiobis(N-phenylacetamide), particularly in less complex matrices.

UV-Vis Based Quantification

The presence of phenyl rings in the structure of 2,2'-Dithiobis(N-phenylacetamide) results in the absorption of ultraviolet (UV) radiation, forming the basis for its quantification using UV-Vis spectrophotometry. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The λmax for N-phenylacetamide derivatives is typically in the UV region. sigmaaldrich.com For accurate quantification, it is essential that no other components in the sample matrix absorb significantly at the chosen wavelength. If interfering substances are present, a separation step prior to measurement or the use of more advanced chemometric techniques, such as multivariate calibration, may be necessary. nih.gov

Table 2: Key Parameters in UV-Vis Spectrophotometric Analysis

| Parameter | Description |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound exhibits the highest absorbance. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a sensitive and often low-cost approach for the detection and characterization of electroactive compounds like 2,2'-Dithiobis(N-phenylacetamide). The disulfide bond and the aromatic system are both moieties that can undergo electrochemical reactions.

The disulfide bond (S-S) can be either electrochemically reduced to form two thiol groups or oxidized. The electrochemical oxidation of aromatic disulfides has been studied, and the process can be influenced by the solvent and other experimental conditions. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to study the redox behavior of the compound and to develop quantitative methods. nih.gov

In a typical voltammetric experiment, the potential applied to a working electrode is varied, and the resulting current is measured. The potential at which oxidation or reduction occurs is characteristic of the analyte, and the magnitude of the current is proportional to its concentration. libretexts.org The development of an electrochemical sensor for 2,2'-Dithiobis(N-phenylacetamide) would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a modified electrode) and the optimization of the supporting electrolyte and voltammetric parameters. libretexts.org These methods can be particularly advantageous for in-situ and real-time monitoring.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Current synthetic methodologies for compounds analogous to 2,2'-Dithiobis(N-phenylacetamide) often involve multi-step procedures. For instance, the synthesis of N-substituted phenylacetamide derivatives can be achieved by reacting anilines with chloroacetyl chloride, followed by subsequent reactions to introduce the desired functionalities. A common route to phenylacetamides involves the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org Another patented method for preparing 2-[(diphenylmethyl)thio]acetamide (B130414) involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with alcohols to form an ester, which is then reacted with ammonia. google.com The preparation of 2,2'-dithiobis(benzothiazole) (B116540) has been achieved through the oxidation of 2-mercaptobenzothiazole (B37678). google.com

Future research will likely focus on the development of more efficient and selective "one-pot" synthetic strategies for 2,2'-Dithiobis(N-phenylacetamide) and its derivatives. A patented method for the preparation of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide (B32628) utilizes a one-pot method involving the reaction of 2-nitro-5-thiophenyl aniline (B41778) and methoxy (B1213986) acetic acid with thionyl chloride as a chlorinating agent. google.com Such streamlined approaches would not only reduce reaction time and cost but also minimize waste, aligning with the principles of green chemistry. The exploration of novel catalytic systems, including enzymatic and organometallic catalysts, could lead to higher yields and improved stereoselectivity, which is crucial for specific applications.

Design of Derivatives with Tunable Chemical and Material Properties

The inherent chemical scaffold of 2,2'-Dithiobis(N-phenylacetamide) offers numerous opportunities for the design of derivatives with tailored properties. The disulfide bond, for example, is a redox-responsive functional group. This feature can be harnessed to develop "smart" materials that respond to specific biological or environmental stimuli. For instance, polymers incorporating this disulfide linkage could be designed for targeted drug delivery, where the cleavage of the disulfide bond in the reducing environment of a cancer cell would trigger the release of a therapeutic agent. rsc.orgnih.govnih.govresearchgate.net

Furthermore, modification of the phenyl rings and the amide groups can be used to fine-tune the compound's solubility, thermal stability, and electronic properties. The introduction of various substituents, such as electron-donating or electron-withdrawing groups, can significantly alter the molecule's polarity and reactivity. nih.gov For example, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been explored for their potential as anticancer agents. This ability to systematically modify the molecular structure opens up possibilities for creating a library of derivatives with a wide range of physicochemical characteristics, suitable for applications in materials science, medicinal chemistry, and electronics.

Exploration of 2,2'-Dithiobis(N-phenylacetamide) in Multi-component Chemical Systems

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The structural motifs present in 2,2'-Dithiobis(N-phenylacetamide), namely the aromatic rings and amide linkages, make it a potentially valuable component in MCRs like the Ugi and Passerini reactions.

Future research could explore the incorporation of 2,2'-Dithiobis(N-phenylacetamide) or its derivatives into MCRs to rapidly generate diverse libraries of novel compounds. This approach would be particularly beneficial for drug discovery, as it allows for the efficient synthesis of a large number of structurally related molecules for biological screening. nih.gov The resulting complex structures could exhibit unique biological activities or material properties that are not accessible through traditional synthetic routes. The use of 2-methyleneaziridines in MCRs has been shown to provide rapid access to 1,3-disubstituted propanones, highlighting the potential for discovering new reaction pathways. nih.gov

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for this Compound Class

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov For the 2,2'-Dithiobis(N-phenylacetamide) class of compounds, these computational tools can be employed to predict a wide range of properties and accelerate the discovery of new derivatives with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of these compounds with their biological activities or physical properties. nih.govresearchgate.net For example, ML algorithms can be trained on existing experimental data to predict the antioxidant potential, thermal stability, or electronic conductivity of new, unsynthesized derivatives. This predictive capability can significantly reduce the time and resources required for experimental screening.

Furthermore, AI can be used to design novel synthetic routes and to predict the outcomes of chemical reactions. nih.govnih.gov For instance, a model could be trained to predict the cleavage of the disulfide bond under various conditions, which is crucial for the design of redox-responsive materials. nih.gov Computational studies can also provide insights into the electronic properties of these molecules, aiding in the design of new materials for electronic applications. ekb.egresearchgate.netchemrxiv.org The development of accurate predictive models for properties like toxicity is another critical area where ML can make a significant impact. nih.gov

Q & A

Basic Question: What are the standard synthesis methods for 2,2'-Dithiobis(N-phenylacetamide), and how are they optimized for yield?

Methodological Answer:

The synthesis typically involves oxidative coupling of N-phenylacetamide derivatives using oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions. For instance, oxidative coupling in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours achieves yields of 65–85% . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiol:oxidizer), pH control (neutral to slightly acidic), and inert atmosphere to prevent disulfide bond reduction. Purity is validated via TLC and recrystallization in ethanol .

Advanced Question: How can reaction conditions be tailored to synthesize fluorinated derivatives with enhanced bioactivity?

Methodological Answer:

Fluorinated analogs are synthesized by substituting phenyl groups with fluorinated aryl precursors (e.g., 2-fluorophenyl or 3,5-difluorophenyl) before oxidative coupling. Reaction parameters such as temperature (40–50°C), solvent polarity (acetonitrile), and catalyst choice (e.g., Ru complexes) influence regioselectivity. Characterization via ¹⁹F-NMR and HPLC-MS confirms substitution patterns. These derivatives exhibit 32–355-fold higher enzyme inhibition (IC₅₀: 0.074–0.81 μM) compared to non-fluorinated analogs .

Basic Question: What techniques are used to characterize 2,2'-Dithiobis(N-phenylacetamide) and confirm its structural integrity?

Methodological Answer:

Key techniques include:

- FT-IR : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 500–550 cm⁻¹ (S–S stretch).

- ¹H/¹³C-NMR : Aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ 168–170 ppm).

- Elemental Analysis : Confirms C, H, N, S ratios (e.g., C: 62.3%, H: 4.5%, N: 7.2%, S: 16.5%).

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Question: How do structural modifications impact the compound’s catalytic activity in oxidation reactions?

Methodological Answer:

Modifications like introducing hydroxyl-naphthyl groups or coordinating with transition metals (e.g., Ru) enhance catalytic efficiency. For example, Ru complexes of 2,2'-dithiobis[N-(3-hydroxynaphth-2-yl)benzamide] catalyze alcohol oxidation with turnover numbers (TON) up to 1,200. Mechanistic studies (EPR, XAS) reveal metal-ligand charge transfer pathways, while Hammett plots correlate substituent electronic effects with reaction rates .

Basic Question: What experimental protocols assess the compound’s antimicrobial activity?

Methodological Answer:

- MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus), Gram-negative strains (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). MIC values range from 8–64 μg/mL for active derivatives .

- Time-Kill Curves : Evaluate bactericidal effects over 24 hours at 2× MIC .

Advanced Question: How do protein-disulfide interactions influence the compound’s stability in biological systems?

Methodological Answer:

The disulfide bond reacts with thiol groups in proteins (e.g., cysteine residues), forming mixed disulfides. Stability is assessed via:

- Circular Dichroism (CD) : Monitor protein secondary structure changes under physiological conditions (pH 7.4, 37°C).

- Mass Spectrometry : Identify covalent adducts (e.g., protein-S-S-acetamide).

- Kinetic Studies : Determine reaction rates (k ≈ 10⁻³ M⁻¹s⁻¹) in buffer systems mimicking intracellular environments .

Basic Question: How is the compound’s enzyme inhibitory activity evaluated?

Methodological Answer:

- IC₅₀ Determination : Use fluorometric assays (e.g., urease inhibition) with acetohydroxamic acid as a control. For example, 2,2'-dithiobis(N-(2-fluorophenyl)acetamide) shows IC₅₀ = 0.074 μM .

- Docking Simulations : AutoDock Vina predicts binding affinities to active sites (e.g., -8.2 kcal/mol for urease) .

Advanced Question: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions arise from variability in assay conditions (e.g., serum protein interference) or substituent effects. Resolve via:

- Meta-Analysis : Pool data from ≥5 independent studies using fixed/random-effects models.

- SAR Studies : Compare EC₅₀ values of derivatives with logP and Hammett σ parameters .

Basic Question: How is the compound’s biocompatibility assessed for therapeutic applications?

Methodological Answer:

- Cytotoxicity Assays : MTT tests on HEK-293 or HepG2 cells (IC₅₀ > 100 μM indicates low toxicity) .

- Hemolysis Tests : <5% hemolysis at 200 μg/mL in RBC suspensions .

Advanced Question: What methodologies study the compound’s photodegradation and oxidative stability?

Methodological Answer:

- UV-Vis Spectroscopy : Track absorbance changes (λmax = 280 nm) under UV light (254 nm) for 48 hours.

- LC-MS : Identify degradation products (e.g., sulfonic acid derivatives).

- ROS Scavenging Assays : Use DCFH-DA probes to quantify oxidative stress in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.